molecular formula C8H5BrFN B1498034 3-Bromo-6-fluoro-1H-indole CAS No. 1094754-90-1

3-Bromo-6-fluoro-1H-indole

Cat. No. B1498034
CAS RN: 1094754-90-1
M. Wt: 214.03 g/mol
InChI Key: QFWZYCWYNOMSQC-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-1H-indole is a chemical compound with the molecular formula C8H5BrFN . It is a solid substance and is stored in dry conditions at 2-8°C . It has a molecular weight of 368.23 .


Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which includes compounds like 3-Bromo-6-fluoro-1H-indole, can be achieved through a one-pot, three-component Fischer indolisation . This process is rapid, operationally straightforward, and generally high yielding .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-fluoro-1H-indole consists of a benzopyrrole core, which is aromatic in nature due to the presence of 10 π-electrons . The compound also contains bromine and fluorine substituents at the 3rd and 6th positions respectively .


Chemical Reactions Analysis

Indole derivatives, including 3-Bromo-6-fluoro-1H-indole, are known to undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons .


Physical And Chemical Properties Analysis

3-Bromo-6-fluoro-1H-indole is a solid substance with a molecular weight of 368.23 . It is stored in dry conditions at 2-8°C .

Mechanism of Action

While the specific mechanism of action for 3-Bromo-6-fluoro-1H-indole is not mentioned in the search results, indole derivatives in general have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic derivatives .

Safety and Hazards

The safety data sheet for 3-Bromo-6-fluoro-1H-indole indicates that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling .

Future Directions

While specific future directions for 3-Bromo-6-fluoro-1H-indole are not mentioned in the search results, indole derivatives in general have diverse biological activities and immense potential for exploration for newer therapeutic possibilities . They are of wide interest due to their diverse biological and clinical applications .

properties

IUPAC Name

3-bromo-6-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWZYCWYNOMSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655633
Record name 3-Bromo-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-fluoro-1H-indole

CAS RN

1094754-90-1
Record name 3-Bromo-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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